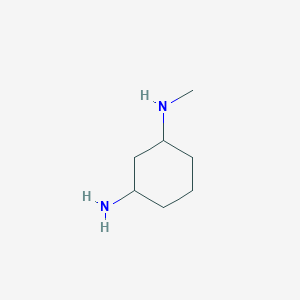

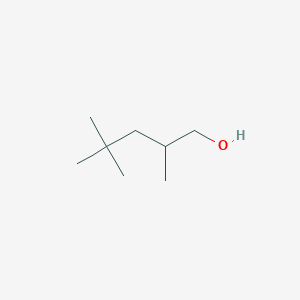

![molecular formula C19H30N5O10P B058962 [[(2S)-1-(6-氨基嘌呤-9-基)丙烷-2-基]氧甲基-(丙烷-2-基氧羰基氧甲基)磷酰氧甲基丙烷-2-基碳酸酯 CAS No. 1280130-08-6](/img/structure/B58962.png)

[[(2S)-1-(6-氨基嘌呤-9-基)丙烷-2-基]氧甲基-(丙烷-2-基氧羰基氧甲基)磷酰氧甲基丙烷-2-基碳酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule of interest is a complex organic compound, potentially related to nucleotide analogues, cyclic carbonates, and phosphonate derivatives. Its synthesis and properties could be significant for various applications in chemistry and materials science, though excluding drug use and dosage considerations as requested.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step chemical reactions, starting from simpler molecules. For example, the synthesis of six-membered cyclic carbonate monomers through disproportionation of 1,3-bis(alkoxycarbonyloxy)propanes in the presence of catalysts like colloidal silica or Sn(II) stearate has been demonstrated as a useful method for preparing cyclic carbonates (Rokicki, Kowalczyk, & Gliński, 2000).

Molecular Structure Analysis

The analysis of molecular structure often involves spectroscopic methods such as MALDI-TOF mass spectrometry, as applied in the study of polymers derived from cyclic carbonates. These techniques allow for the detailed characterization of molecular structures, including the arrangement of atoms and functional groups within the molecule (Rokicki, Kowalczyk, & Gliński, 2000).

Chemical Reactions and Properties

Chemical reactions involving the molecule likely encompass a range of transformations, including cyclization, acylation, and coupling reactions. For instance, cross-coupling reactions have been utilized to create acyclic nucleotide analogues from 2-amino-6-C-substituted purines, demonstrating the versatility of these methodologies in synthesizing complex organic molecules (Česnek, Hocek, & Holý, 2000).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and molecular weight, are crucial for their practical applications. These properties can be influenced by the molecule's structural features, such as the presence of cyclic carbonate groups, which may affect their behavior in biological systems or material applications.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the potential for further functionalization, are key to understanding the molecule's utility. For example, the stability of alkyl monocarbonates in aqueous solutions indicates their potential for use in various chemical syntheses and applications (Kim et al., 1998).

科学研究应用

药物化学中的核碱和核苷类似物

核碱和核苷类似物,包括具有杂芳基取代基(如呋喃基和噻吩基)的化合物,在抗病毒、抗肿瘤、抗分枝杆菌和抗帕金森药物的开发中至关重要。核碱和核苷的结构修饰,例如引入杂芳基取代基,会显着影响其生物活性。这证明了该化合物在药物设计中的相关性,强调了生物等排替代和构效关系研究在发现具有优化活性和选择性的化合物中的重要性 (Ostrowski, 2022)。

绿色化学中的有机碳酸酯

有机碳酸酯,包括线性和环状碳酸酯,在绿色化学中发挥着至关重要的作用。它们被用于合成单体、聚合物、表面活性剂、增塑剂和燃料添加剂。这些碳酸酯的生产方法已经发展到包括避免有毒光气化的绿色替代品,突出了对环境友好合成路线的趋势。这表明该化合物可能参与可持续的化学过程,并且探索用于有机碳酸酯合成的非光气化方法非常重要 (Shukla & Srivastava, 2017)。

二氧化碳固定和转化

将 CO2 固定和转化为环状和笼型金属碳酸盐是一个越来越受关注的领域。该过程代表了一种利用 CO2(一种温室气体)来创造分子结构多样的金属碳酸盐等增值产品的创新方法。该应用对环境化学和可持续发展至关重要,表明该化合物与减缓气候变化和利用 CO2 进行化学合成的努力相关 (Sołtys-Brzostek 等,2017)。

开环聚合

通过环状碳酸酯的开环聚合 (ROP) 合成的聚碳酸酯因其作为传统材料的绿色替代品而备受关注。重点控制聚合物性质,例如分子量和共聚物组成,突出了环状碳酸酯在聚合物科学中的重要性。这与 CO2 利用和可持续材料开发的更广泛目标相一致,突出了该化合物在材料科学和工程中的重要性 (Baki, Dib, & Sahin, 2022)。

属性

CAS 编号 |

1280130-08-6 |

|---|---|

产品名称 |

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

分子式 |

C19H30N5O10P |

分子量 |

519.4 g/mol |

IUPAC 名称 |

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m0/s1 |

InChI 键 |

JFVZFKDSXNQEJW-AWEZNQCLSA-N |

手性 SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

规范 SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)